Ethyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1-benzofuran-2-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis pathway for this compound involves the reaction of 7-amino-1,3-benzodiazole-5-carboxylic acid with tetramethyl-1,3,2-dioxaborolane followed by esterification with ethyl alcohol. The steps include dissolving 7-amino-1,3-benzodiazole-5-carboxylic acid in a suitable solvent such as dichloromethane, adding tetramethyl-1,3,2-dioxaborolane to the reaction mixture and stirring at room temperature for several hours, adding a suitable base such as sodium carbonate to the reaction mixture to neutralize the acid, extracting the product with a suitable solvent such as ethyl acetate, concentrating the product and purifying it by column chromatography, dissolving the purified product in ethyl alcohol and adding a suitable catalyst such as sulfuric acid, heating the reaction mixture under reflux for several hours to complete the esterification reaction, cooling the reaction mixture and extracting the product with a suitable solvent such as ethyl acetate, and finally concentrating the product and purifying it by column chromatography to obtain the final product.Molecular Structure Analysis
The molecular structure of this compound has been studied using techniques such as 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include nucleophilic and amidation reactions .The InChI code is YMEMJTQHBCIHRG-UHFFFAOYSA-N.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Crystal Structure : This compound is synthesized through a multi-step substitution reaction. Its structure is confirmed using techniques like FTIR, NMR spectroscopy, and mass spectrometry. X-ray diffraction is used for crystallographic and conformational analyses. The molecular structures are calculated using density functional theory (DFT) and are consistent with the crystal structures determined by single-crystal X-ray diffraction (Huang et al., 2021).
Molecular Electrostatic Potential and Frontier Molecular Orbitals : The molecular electrostatic potential and frontier molecular orbitals of this compound are investigated through DFT, revealing some of its physicochemical properties (Huang et al., 2021).
Potential Applications
Suzuki-Miyaura Polycondensation : The compound is utilized in the synthesis of water-soluble poly(p-phenyleneethynylene) under aerobic conditions, demonstrating its potential in polymer science (Kang et al., 2008).
Photoinduced Cycloaddition : It is involved in photoinduced cycloaddition reactions to give ethyl 7-methyl-4,8-dioxo-2,3,4,8-tetrahydrothieno[2,3-f]benzofuran-6-carboxylates, a process important in the field of organic chemistry (Kobayashi et al., 2005).
Heterocyclic Synthesis : Its application in the construction of heterocyclic skeletons, such as hexahydrodibenzo[b,d]furan-7-one, is highlighted in the Diels-Alder reactions, showcasing its role in creating complex organic molecules (Kil’met’ev et al., 2013).
Chromatographic Analysis : It is also a subject of chromatographic analysis in the context of its synthesis process, indicating its importance in analytical chemistry (Fen, 2010).
Electron Transport Material Synthesis : The compound plays a role in the synthesis of electron transport materials, demonstrating its utility in materials science (Xiangdong et al., 2017).
Pharmaceutical Industry Applications : In the pharmaceutical industry, it contributes to the synthesis of various active agents through palladium-catalyzed Suzuki–Miyaura borylation reactions (Sanghavi et al., 2022).
Safety and Hazards
properties
IUPAC Name |
ethyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BO5/c1-6-20-15(19)13-10-11-8-7-9-12(14(11)21-13)18-22-16(2,3)17(4,5)23-18/h7-9,13H,6,10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRYNNPRFWYJMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)CC(O3)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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